molecular formula C8H19ClN2 B13660804 N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride

N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B13660804
M. Wt: 178.70 g/mol
InChI Key: CGZZNQSQBVIOEK-UHFFFAOYSA-N
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Description

N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with isopropyl and methyl groups under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may produce various alkylated or halogenated products.

Scientific Research Applications

Chemistry: In chemistry, N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound to investigate the interactions between small molecules and biological macromolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-Methylpyrrolidine: A simpler derivative of pyrrolidine with only a methyl group.

    N-Isopropylpyrrolidine: A derivative with only an isopropyl group.

    N-Ethyl-N-methylpyrrolidine: A compound with an ethyl and a methyl group.

Uniqueness: N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical and biological properties. This dual substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidine derivatives.

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H

InChI Key

CGZZNQSQBVIOEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CCNC1.Cl

Origin of Product

United States

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